

best practices for dCBP-1 stock solution preparation and storage

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Compound of Interest		
Compound Name:	dCBP-1	
Cat. No.:	B10823952	Get Quote

Technical Support Center: dCBP-1

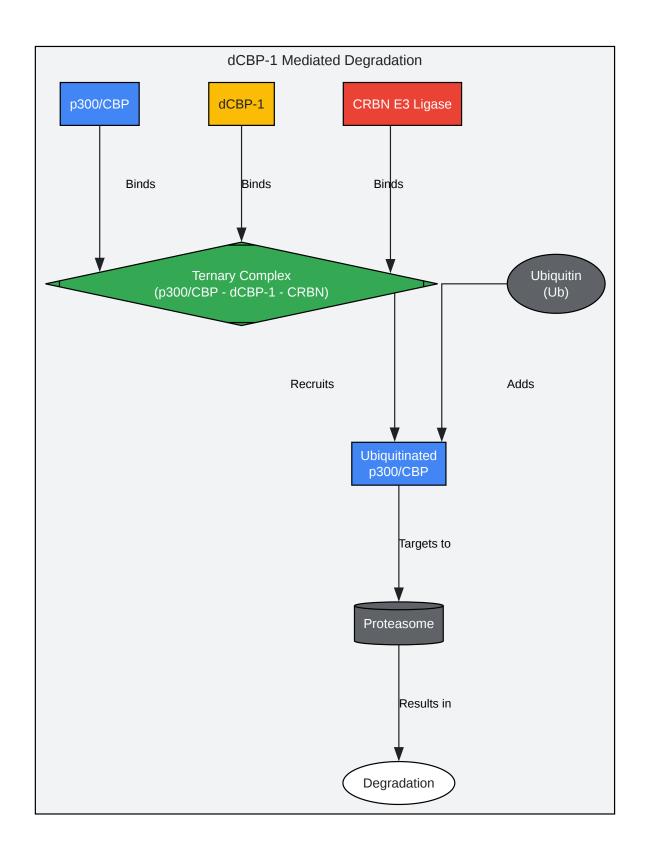
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for the handling, preparation, and storage of **dCBP-1**, a potent and selective heterobifunctional degrader of p300/CBP proteins.

Frequently Asked Questions (FAQs)

Q1: What is dCBP-1 and what is its mechanism of action?

A1: dCBP-1 is a PROTAC (Proteolysis Targeting Chimera) designed for targeted protein degradation. It is a heterobifunctional molecule that selectively induces the degradation of the paralogous lysine acetyltransferases CREB-binding protein (CBP) and p300.[1][2] Its mechanism involves hijacking the E3 ubiquitin ligase Cereblon (CRBN).[3] dCBP-1 forms a ternary complex, bringing p300/CBP into proximity with CRBN, which leads to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.[2][4] This process effectively ablates the enhancer activity driving key oncogenes, such as MYC, making dCBP-1 a valuable tool for studying enhancer biology and a potential therapeutic agent in diseases like multiple myeloma.[2][3]





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Caption: Mechanism of dCBP-1 action.

Troubleshooting & Optimization





Q2: What is the recommended solvent for preparing dCBP-1 stock solutions?

A2: The recommended solvent for preparing high-concentration primary stock solutions of **dCBP-1** is dimethyl sulfoxide (DMSO).[3] **dCBP-1** is highly soluble in DMSO, with reported solubility up to 100 mg/mL (97.26 mM).[3] It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3] For in vivo experiments, co-solvent systems are often required to prepare a working solution that is tolerable for animal administration.[5]

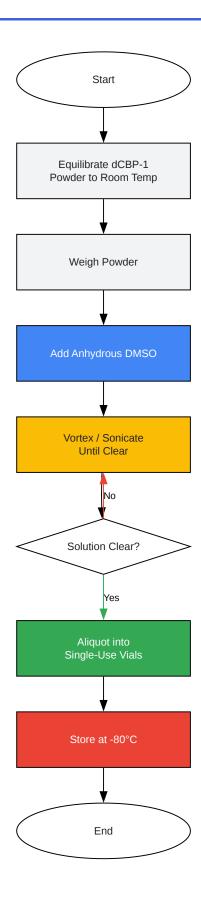
Q3: What is the detailed protocol for preparing a dCBP-1 stock solution in DMSO?

A3: To ensure accurate and reproducible results, follow this detailed protocol for preparing a **dCBP-1** stock solution.

Experimental Protocol: Stock Solution Preparation

- Equilibration: Before opening, allow the vial of **dCBP-1** powder to equilibrate to room temperature for at least 1 hour.[6] This prevents condensation of moisture onto the compound.
- Weighing: Aseptically weigh the desired amount of dCBP-1 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder to achieve the target concentration (e.g., for a 10 mM stock, add 97.3 μL of DMSO to 1 mg of dCBP-1, assuming MW=1027.47 g/mol).[7]
- Dissolution: Vortex the solution thoroughly to dissolve the compound. If dissolution is slow or incomplete, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can be used to aid dissolution.[7] Ensure the solution is clear and free of particulates before proceeding.
- Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in tightly sealed vials.[5][6]
- Storage: Store the aliquots at -80°C for long-term stability.[3][5]





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